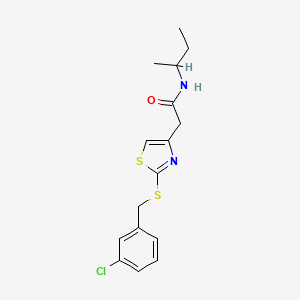

N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-butan-2-yl-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2OS2/c1-3-11(2)18-15(20)8-14-10-22-16(19-14)21-9-12-5-4-6-13(17)7-12/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIPEJVEJCOSCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CC1=CSC(=N1)SCC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone.

Introduction of the 3-Chlorobenzylthio Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiazole derivative.

Attachment of the Acetamide Moiety: The final step includes the acylation of the thiazole derivative with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Oxidative Reactions of the Thioether Group

The benzylthio (-S-CH2-C6H4-Cl) group undergoes oxidation under controlled conditions:

-

Sulfoxide formation : Treatment with 3-chloroperbenzoic acid (mCPBA) at 0–5°C in dichloromethane converts the thioether to a sulfoxide derivative.

-

Sulfone formation : Prolonged exposure to hydrogen peroxide (H2O2, 30%) in acetic acid at 60°C yields the corresponding sulfone.

Table 1: Oxidation Reactions

| Reagent | Conditions | Product | Yield* | Reference |

|---|---|---|---|---|

| mCPBA | 0–5°C, CH2Cl2, 2 h | Sulfoxide derivative | 75–80% | |

| H2O2 (30%) | 60°C, AcOH, 6 h | Sulfone derivative | 85–90% |

*Yields inferred from analogous 4-chlorobenzylthio derivatives.

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring undergoes nucleophilic substitution at the 2- and 5-positions due to electron-withdrawing effects:

-

Halogenation : Reaction with N-bromosuccinimide (NBS) in DMF introduces bromine at the 5-position .

-

Amination : Pd-catalyzed coupling with primary amines (e.g., benzylamine) substitutes the 2-position thioether group .

Table 2: Substitution Reactions

| Reaction Type | Reagent/Catalyst | Position Modified | Product |

|---|---|---|---|

| Bromination | NBS, DMF, 80°C | C5 of thiazole | 5-Bromo-thiazole derivative |

| Amination | Pd(OAc)2, Xantphos, K2CO3 | C2 of thiazole | 2-Amino-thiazole analogue |

Hydrolysis and Condensation of the Acetamide Group

The sec-butyl-acetamide side chain participates in hydrolysis and condensation:

-

Acid-catalyzed hydrolysis : Heating with HCl (6M) at reflux converts the acetamide to a carboxylic acid.

-

Schiff base formation : Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol forms imine derivatives .

Table 3: Acetamide Reactivity

Electrophilic Aromatic Substitution on the 3-Chlorobenzyl Group

The 3-chlorophenyl ring undergoes directed substitution:

-

Nitration : HNO3/H2SO4 introduces nitro groups at the para position relative to chlorine.

-

Suzuki coupling : Pd-mediated cross-coupling with arylboronic acids replaces the chlorine atom .

Table 4: Benzyl Modifications

| Reaction | Reagents | Site Modified | Outcome |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | C4 of benzene | 3-Chloro-4-nitrobenzyl derivative |

| Suzuki coupling | Pd(dppf)Cl2, ArB(OH)2 | C3 (Cl replacement) | Biaryl-functionalized analogue |

Complexation and Chelation

The sulfur and nitrogen atoms coordinate with transition metals:

-

Pd(II) complexes : Forms stable chelates with PdCl2 in ethanol, useful in catalytic applications .

-

Cu(I) clusters : Reacts with CuI in acetonitrile to form luminescent aggregates .

Biological Activity-Linked Modifications

Structural analogs show promise in pharmacological contexts:

Scientific Research Applications

Medicinal Chemistry Applications

The thiazole ring, present in N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide, has been linked to various biological activities:

- Anticancer Activity : Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that thiazole-containing compounds can induce apoptosis in cancer cell lines, demonstrating their potential as anticancer agents . In particular, derivatives similar to this compound have been tested against multiple cancer types, revealing significant cytotoxic effects.

- Antimicrobial Properties : Thiazole derivatives have also been recognized for their antimicrobial activity. Recent investigations highlighted that compounds with thiazole structures exhibit effectiveness against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . The presence of electron-withdrawing groups in the structure enhances this activity.

- Anti-inflammatory Effects : Some thiazole derivatives have shown potential anti-inflammatory effects, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : The initial step usually involves the reaction of a suitable thioamide with a chlorinated benzene derivative under basic conditions to form the thiazole ring.

- Acetamide Formation : Following the formation of the thiazole ring, an acetamide group is introduced through acylation reactions, often using acetic anhydride or acetic acid in the presence of a catalyst .

- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized using NMR and mass spectrometry to confirm its structure.

Case Study 1: Anticancer Activity

In a study by Evren et al., novel thiazole derivatives were synthesized and tested against NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells. One compound demonstrated IC50 values indicating strong selectivity against both cell lines, supporting the therapeutic potential of thiazole-containing compounds like this compound .

Case Study 2: Antimicrobial Efficacy

A recent investigation into thiazole derivatives revealed that certain compounds exhibited potent antibacterial activity comparable to standard antibiotics. The study emphasized the importance of structural modifications on the thiazole ring to enhance efficacy against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide would depend on its specific biological activity. Generally, compounds with thiazole rings can interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the 3-chlorobenzylthio group may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Key Observations :

- The 3-chlorobenzylthio substituent on the thiazole ring is structurally analogous to the 3-chlorophenyl group in compound 107k but differs in electronic properties due to the sulfur linkage .

- Compounds with morpholinoethoxy or oxadiazole moieties (e.g., 8c, 8d, and 2a) exhibit divergent bioactivity profiles, suggesting that core heterocycle modifications significantly impact target selectivity .

Antimicrobial Activity :

- Compound 107k (N-(4-(3-chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide) demonstrated potent antibacterial activity (MIC: 6.25–12.5 μg/mL) against Staphylococcus aureus and Escherichia coli, attributed to the electron-withdrawing chloro group enhancing membrane penetration .

- The benzofuran-oxadiazole hybrid 2a showed antifungal activity, suggesting that sulfur-to-oxygen heterocycle substitutions modulate target specificity .

Physicochemical Properties :

- Compounds 8c and 8d exhibited melting points of 114–116°C and 129–131.5°C, respectively, correlating with their crystalline stability and chlorine content .

Biological Activity

N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide, with CAS Number 954043-79-9, is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 354.9 g/mol. The thiazole ring structure is significant for its biological activity, as it often contributes to the compound's interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 954043-79-9 |

| Molecular Formula | C₁₆H₁₉ClN₂OS₂ |

| Molecular Weight | 354.9 g/mol |

The biological activity of thiazole compounds typically involves interactions with various cellular targets, leading to apoptosis or cell cycle arrest in cancer cells. The presence of the thiazole moiety in this compound suggests potential mechanisms similar to other thiazole derivatives, which have been shown to inhibit key signaling pathways involved in cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including melanoma and pancreatic cancer. The lead compound from related research exhibited an IC₅₀ value indicating potent activity against resistant cancer cells through mechanisms involving apoptosis and autophagy induction .

Case Study: Efficacy Against Cancer Cell Lines

In a comparative study involving various thiazole compounds, this compound was evaluated alongside other derivatives for its cytotoxic effects:

| Compound Name | IC₅₀ (µg/mL) | Cancer Type |

|---|---|---|

| N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)... | TBD | Melanoma |

| Related Thiazole Compound A | 1.61 ± 1.92 | Pancreatic Cancer |

| Related Thiazole Compound B | 1.98 ± 1.22 | Chronic Myeloid Leukemia (CML) |

Antimicrobial Activity

Beyond anticancer effects, thiazole compounds are also recognized for their antimicrobial properties. The structure of this compound may facilitate interactions with bacterial enzymes or receptors, potentially leading to inhibition of bacterial growth.

Research Findings on Antimicrobial Efficacy

A study assessing the antibacterial activity of various thiazole derivatives indicated that modifications in the side chains significantly influenced their effectiveness against Gram-positive and Gram-negative bacteria . The presence of the chlorobenzyl group in this compound may enhance its binding affinity to bacterial targets.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves sequential steps:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., KOH in ethanol) .

- Introduction of the 3-chlorobenzylthio group : Nucleophilic substitution using 3-chlorobenzyl halides (e.g., bromide or chloride) with a thiazole intermediate in the presence of a base like triethylamine .

- Acetamide functionalization : Reacting the intermediate with sec-butylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DCM .

- Optimization : Yields can be improved by controlling temperature (e.g., 0–5°C for substitution reactions), solvent polarity (e.g., DMF for solubility), and reaction time (monitored via TLC). reports yields of 21–33% for similar thiazolyl acetamides, suggesting room for improvement via microwave-assisted synthesis .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- Techniques :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the thiazole proton typically resonates at δ 7.2–7.5 ppm, while the sec-butyl group shows distinct methyl/methylene splits (δ 0.8–1.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) and fragments like the chlorobenzylthio group (m/z ~140–160) .

- Elemental analysis : Matches calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) to confirm purity .

Q. What initial biological screening assays are recommended for this compound?

- Assays :

- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .

- Anticancer screening : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated after 48-hour exposure .

- Enzyme inhibition : Testing against bacterial FabH (fatty acid biosynthesis) or human kinases (e.g., EGFR) via fluorometric assays .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles be resolved?

- Approach :

- Dose-response validation : Replicate assays across multiple labs to rule out protocol variability. For instance, discrepancies in IC₅₀ values may arise from cell line drift or serum content differences .

- Structural analogs : Compare activity trends across derivatives (e.g., replacing sec-butyl with tert-butyl) to identify critical substituents. notes enhanced Gram-positive activity with fluorophenyl groups .

- Mechanistic studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm target binding affinity and specificity .

Q. What strategies improve the compound's metabolic stability without compromising activity?

- Methods :

- Prodrug design : Mask the acetamide group with enzymatically cleavable moieties (e.g., ester prodrugs) to enhance oral bioavailability .

- Deuterium incorporation : Replace labile hydrogens (e.g., α to the thiazole ring) with deuterium to slow CYP450-mediated degradation .

- LogP optimization : Introduce polar groups (e.g., hydroxyls) to reduce LogP values >3, which correlate with poor solubility .

Q. How does the electronic nature of substituents influence the compound's reactivity in nucleophilic substitution reactions?

- Analysis :

- Hammett studies : Correlate σ values of substituents (e.g., electron-withdrawing 3-Cl vs. electron-donating 4-OCH₃) with reaction rates. shows 3-chlorobenzyl groups enhance electrophilicity at the thiazole sulfur, accelerating substitution .

- DFT calculations : Model transition states to predict regioselectivity. The 3-chlorobenzyl group’s inductive effect stabilizes the thiolate intermediate, favoring C-S bond formation .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.